3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Description
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 81-39-0) is a polycyclic heteroaromatic compound characterized by a fused naphthoquinoline scaffold with a methyl group at the 3-position and ketone groups at the 2- and 7-positions. It is commercially known as Solvent Red 52 and is widely used as a dye in plastics, coatings, and textiles due to its excellent solubility in organic solvents and moderate lightfastness . Beyond industrial applications, its derivatives have gained attention in medicinal chemistry as kinase inhibitors, particularly targeting apoptosis signal-regulating kinase 1 (ASK1) and glycogen synthase kinase-3β (GSK-3β) .
Properties
IUPAC Name |
14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2/c1-18-14-8-4-7-12-16(14)13(9-15(18)19)10-5-2-3-6-11(10)17(12)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBYXHLOKZSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC1=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
The brominated derivative (CAS 81-85-6) serves as a critical intermediate. Key steps include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Brominating agent (e.g., Br₂, NBS) | Introduces bromine at the 6-position |
| 2 | Solvent: Ortho-dichlorobenzene | High-boiling solvent for reflux |
| 3 | Temperature: 165°C | Facilitates electrophilic substitution |
This intermediate is isolated as a purple-red solid with a melting point of 282°C.
Amination of the Brominated Intermediate
The 6-bromo derivative reacts with amines (e.g., 3-amino-9-N-ethylcarbazole) under Ullmann-type coupling conditions:
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Catalyst : Copper(I) iodide or copper(II) acetate (0.005–0.2 mol%)
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Base : Alkali metal carbonate (e.g., K₂CO₃) to neutralize HBr
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Solvent : Ortho-dichlorobenzene at 165°C for 4–6 hours
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Workup : Precipitation in methanol, followed by silica gel chromatography
This method achieves moderate yields (e.g., 3.7 g from 5 g starting material).
Alternative Pathways for Structural Analogues
Synthesis of 1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
A related compound (CAS 670259-01-5) is synthesized via nucleophilic substitution of the 6-bromo intermediate with ethylamine:
Reaction conditions mirror those in Section 2.2, emphasizing the versatility of the brominated precursor.
Critical Analysis of Synthetic Challenges
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Regioselectivity : Bromination at the 6-position is favored due to the electron-deficient nature of the quinoline ring.
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Purification : Column chromatography (silica gel, ethyl acetate/acetone) is essential for isolating pure products.
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Scalability : High-temperature reactions in ortho-dichlorobenzene pose safety concerns, necessitating alternative solvents for industrial-scale synthesis.
Comparative Data of Key Intermediates
| Compound | CAS | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|---|
| This compound | 2582-19-6 | C₁₇H₁₁NO₂ | 261.27 | Not reported |
| 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | 81-85-6 | C₁₇H₁₀BrNO₂ | 340.17 | 282°C |
| 1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | 670259-01-5 | C₁₉H₁₆N₂O₂ | 304.34 | Not reported |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinoline derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The biological activity and physicochemical properties of this scaffold are highly dependent on substituents at the 1-, 3-, and 6-positions. Below is a systematic comparison:
Kinase Inhibitors
ASK1 Inhibitors
- Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1) Structure: 1-Carboxylate ethyl ester, 3-methyl. Activity: Inhibits ASK1 with a competitive inhibition constant (Ki) of 500 nM. Demonstrates high selectivity for ASK1 over other kinases in preliminary studies . Application: Prototype compound for neurodegenerative and cardiovascular disease research.
- 6-[(3-Chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 58221-90-2) Structure: 6-(3-Chloroanilino) substitution. HPLC methods for its analysis are well-established .
GSK-3β Inhibitors
- 1-(Phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Structure: 1-Anilino substitution. Activity: Serves as a scaffold for low-micromolar GSK-3β inhibitors. Structure-activity relationship (SAR) studies highlight the importance of hydrogen bonding in the hinge region .
- BRD 7389 (1-[(2-Phenylethyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) Structure: 1-Phenethylamino substitution. Activity: Inhibits p90 RSK kinase, with applications in cancer and apoptosis research. Exhibits strong tyrosine kinase inhibitory activity .
Dye Analogues
- Solvent Red 52 (3-Methyl-6-[(4-methylphenyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) Structure: 6-(p-Toluidino) substitution. Properties: Density 1.36 g/cm³, melting point 307.6°C, soluble in organic solvents. Used in PET plastics (up to 0.2% concentration) with purity restrictions per GB9685-2008 standards . Lightfastness: Degrades with increased titanium dioxide content .
- Solvent Red 149 (6-Cyclohexylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione) Structure: 6-Cyclohexylamino substitution. Application: Superior thermal stability for high-temperature polymer dyeing .
Comparative Data Tables
Table 1: Key Kinase Inhibitors and Their Properties
Biological Activity
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.29 g/mol. The compound features a naphthoquinone structure that is known for its reactivity and ability to interact with various biological targets.
Anticancer Properties
Research has demonstrated that derivatives of naphthoquinones exhibit anticancer activity. For instance, a study highlighted the potential of this compound in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound was found to exert cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.
Kinase Inhibition
Another significant area of research focuses on the compound's role as a kinase inhibitor. A study identified 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a potent inhibitor of glycogen synthase kinase 3 (GSK-3), with an IC50 value of 20.55 µM. Further modifications led to analogues with enhanced potency (IC50 < 10 µM) against GSK-3β.
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| 1 | 1.63 | GSK-3α/β |
| 2 | 20.55 | GSK-3α/β |
| 19 | 4.1 | GSK-3α/β |
This inhibition is crucial as GSK-3 is implicated in various diseases, including cancer and Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the naphthoquinone core can significantly impact biological activity. For example, the introduction of different substituents on the aromatic rings enhanced binding affinity and selectivity towards specific kinases.
Case Studies
Several case studies have documented the efficacy of naphthoquinone derivatives in preclinical models:
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Neurodegenerative Disease : The compound's ability to inhibit GSK-3 suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. Animal models have shown that GSK-3 inhibition leads to improved cognitive function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
